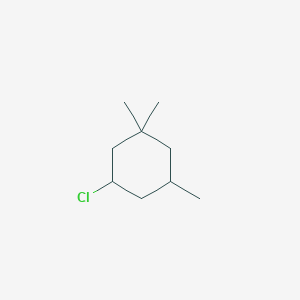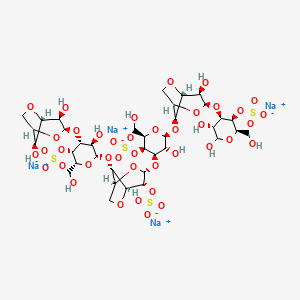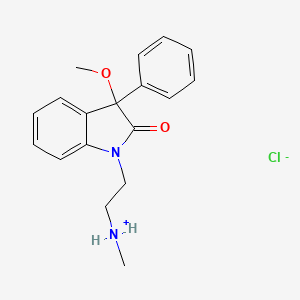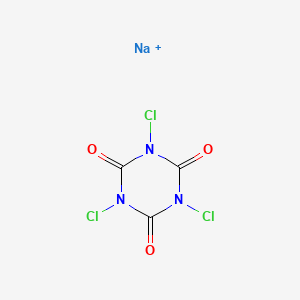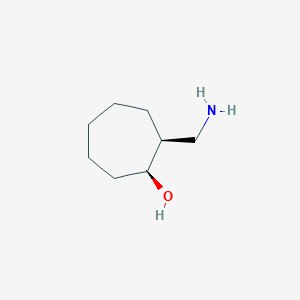
(1S,2S)-2-(aminomethyl)cycloheptan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2-Aminomethylcycloheptanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of cycloheptanol, featuring an aminomethyl group at the second position in the cis configuration. This compound is primarily used in laboratory settings and has various applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Aminomethylcycloheptanol hydrochloride typically involves the reaction of cycloheptanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of cis-2-Aminomethylcycloheptanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
cis-2-Aminomethylcycloheptanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of more saturated cycloheptanol derivatives.
Substitution: Formation of various substituted cycloheptanol derivatives.
科学的研究の応用
cis-2-Aminomethylcycloheptanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of cis-2-Aminomethylcycloheptanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins .
類似化合物との比較
Similar Compounds
cis-2-Aminomethylcyclohexanol hydrochloride: Similar structure but with a six-membered ring instead of a seven-membered ring.
trans-2-Aminomethylcycloheptanol hydrochloride: Similar structure but with the aminomethyl group in the trans configuration.
Uniqueness
cis-2-Aminomethylcycloheptanol hydrochloride is unique due to its specific ring size and the cis configuration of the aminomethyl group. These structural features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
(1S,2S)-2-(aminomethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C8H17NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m0/s1 |
InChIキー |
DEEDWZHOSLMVCD-YUMQZZPRSA-N |
異性体SMILES |
C1CC[C@H]([C@H](CC1)O)CN |
正規SMILES |
C1CCC(C(CC1)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



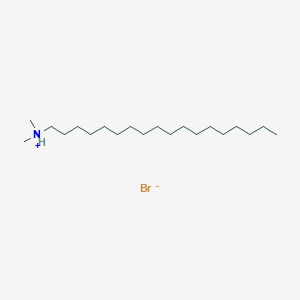
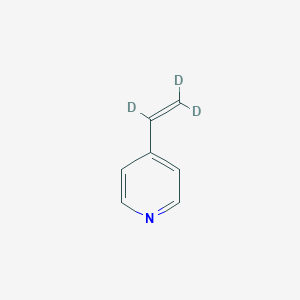
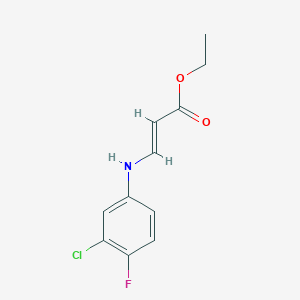

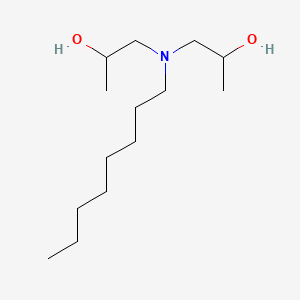
![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
